molecular formula C26H26N2O4 B10934872 1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole

1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole

Cat. No.: B10934872
M. Wt: 430.5 g/mol
InChI Key: VEDYWRBJXZIACI-UHFFFAOYSA-N
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Description

1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative stress and cellular damage . The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole stands out due to its unique combination of benzyl and dimethoxyphenyl groups, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

1-benzyl-3,5-bis(3,4-dimethoxyphenyl)pyrazole

InChI

InChI=1S/C26H26N2O4/c1-29-23-12-10-19(14-25(23)31-3)21-16-22(20-11-13-24(30-2)26(15-20)32-4)28(27-21)17-18-8-6-5-7-9-18/h5-16H,17H2,1-4H3

InChI Key

VEDYWRBJXZIACI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2CC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

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